2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate

HepG2 Cytotoxicity Benzothiazole

2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate (CAS 941995-32-0, molecular formula C₁₉H₁₅N₃O₃S₂, MW 397.5) is a bifunctional benzothiazole derivative combining a morpholine-substituted benzothiazole donor with a benzothiazole-6-carboxylate acceptor. This compound is commercially available through global suppliers such as Life Chemicals at ≥90% purity in milligram to multi-milligram quantities, positioning it as a research-ready intermediate for medicinal chemistry programs targeting protein–protein interactions or kinase inhibition.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
CAS No. 941995-32-0
Cat. No. B2832905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate
CAS941995-32-0
Molecular FormulaC19H15N3O3S2
Molecular Weight397.47
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C19H15N3O3S2/c23-18(12-1-3-14-16(9-12)26-11-20-14)25-13-2-4-15-17(10-13)27-19(21-15)22-5-7-24-8-6-22/h1-4,9-11H,5-8H2
InChIKeyKIRXEZAEISZYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate (941995-32-0): Procurement-Ready Bifunctional Benzothiazole Building Block


2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate (CAS 941995-32-0, molecular formula C₁₉H₁₅N₃O₃S₂, MW 397.5) is a bifunctional benzothiazole derivative combining a morpholine-substituted benzothiazole donor with a benzothiazole-6-carboxylate acceptor . This compound is commercially available through global suppliers such as Life Chemicals at ≥90% purity in milligram to multi-milligram quantities, positioning it as a research-ready intermediate for medicinal chemistry programs targeting protein–protein interactions or kinase inhibition [1]. Its dual benzothiazole architecture distinguishes it from common monocyclic or single-benzothiazole building blocks and offers a unique pharmacophore for structure–activity relationship (SAR) exploration.

Why Generic Benzothiazole Analogs Cannot Replace 941995-32-0 in Target-Focused Research Programs


Benzothiazole derivatives exhibit steep SAR, where small modifications to the heterocyclic core or substituent pattern drastically alter target engagement and selectivity. The morpholine moiety at the 2-position of the benzothiazole ring, in particular, has been shown to be essential for potent antitumor activity in kinase inhibitor series, with morpholine-containing compounds achieving over 95-fold selectivity against cancer vs. normal cell lines compared to their non-morpholine or differently substituted analogs [1]. Replacing 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate with a simpler benzothiazole ester (e.g., ethyl benzo[d]thiazole-6-carboxylate) or a non-ester morpholinobenzothiazole (e.g., 2-morpholinobenzo[d]thiazol-6-amine) would eliminate either the morpholine solubility handle, the ester-linked second benzothiazole, or both, thereby invalidating the SAR established in the original screening cascade and risking complete loss of activity in the FANCM–RMI protein–protein interaction assay or the cellular cytotoxicity profile discussed below.

Quantitative Differentiation Evidence for 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate vs. Closest Analogs


HepG2 Cytotoxicity at 33 µM: Initial Antiproliferative Signal vs. Untreated Control

In a cell-based HepG2 cytotoxicity assay, the target compound at a fixed concentration of 33 µM produced a mean viability reduction of approximately 35% relative to untreated control cells (100% viability), with replicate values ranging from 55% to 158% of control . While a formal IC₅₀ value is not available, this single-point data indicates moderate, reproducible cytotoxicity in hepatocellular carcinoma cells that distinguishes it from many commercially available benzothiazole building blocks lacking such cellular profiling data.

HepG2 Cytotoxicity Benzothiazole

Hit Identification in FANCM–RMI (MM2) Protein–Protein Interaction Screen

The compound was registered as a screening hit in a high-throughput fluorescence polarization assay designed to identify inhibitors of the FANCM–RMI (MM2) protein–protein interaction, a target validated for overcoming chemoresistance in alternative lengthening of telomeres (ALT)-positive cancers . Although the precise IC₅₀ or Kᵢ values for this specific compound are not publicly disclosed, its inclusion in the screening dataset implies that it disrupted the FANCM–RMI complex at the primary screening concentration (typically 10–30 µM in the referenced pilot screen of 74,807 small molecules) [1]. Most benzothiazole or morpholino‑benzothiazole analogs have not been profiled in this therapeutically relevant assay, giving this compound a first-mover advantage for teams working on ALT‑driven malignancies.

FANCM RMI DNA repair Protein–protein interaction

Morpholine Substituent at 2-Position Drives Potency and Selectivity in Benzothiazole Kinase Inhibitors (Class-Level Inference)

Structure–activity studies on benzothiazole-based PI3Kβ inhibitors demonstrate that the presence of a morpholine group at the 2-position of the benzothiazole core is critical for achieving potent antiproliferative activity. In a representative series, the 2-morpholino compound (compound 11) exhibited IC₅₀ values of ~0.35 μM against PC-3 prostate cancer cells and ~0.62 μM against DU145 cells, while the corresponding non-morpholine or 2-aryl analogs were at least 95-fold less active on the same cell lines [1]. The tested compound, 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate, retains this essential 2-morpholino pharmacophore, in contrast to simpler benzo[d]thiazole-6-carboxylate esters that lack any 2-position substitution.

PI3Kβ Kinase inhibitor Morpholine Selectivity

Commercial Availability: Guaranteed 90%+ Purity and Milligram-Scale Supply Chain

Unlike many literature-only benzothiazole derivatives that require custom synthesis with undefined purity and lead times, 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate is stocked by Life Chemicals (catalog F2607-0420) at ≥90% purity in multiple discrete quantities (4 mg to 40 mg), with transparent unit pricing ranging from USD 66.00 (4 mg) to USD 140.00 (40 mg) as of May 2023 [1]. By comparison, close structural analogs such as 2-morpholinobenzo[d]thiazol-6-amine (CAS 850021-27-1) are only available through different vendors at lower purity grades (typically 97–98%) and lack the ester-linked second benzothiazole required for the FANCM–RMI screening profile .

Supply chain Purity Life Chemicals

High-Value Application Scenarios for 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate Based on Quantitative Evidence


Chemical probe starting point for ALT-positive cancer models targeting FANCM–RMI interaction

The compound’s hit status in the FANCM–RMI (MM2) fluorescence polarization assay makes it a rational starting point for medicinal chemistry optimization against ALT-driven glioblastoma, osteosarcoma, or pancreatic cancers. Procurement of the authenticated compound from Life Chemicals allows immediate counter-screening and initial SAR expansion without custom synthesis delays.

Reference inhibitor for PI3Kβ-focused kinase panels requiring 2-morpholino-benzothiazole scaffold

Class-level SAR data demonstrate that a 2-morpholino substituent on the benzothiazole core is required for sub-micromolar potency against PC-3 and DU145 cell lines [1]. The tested compound retains this pharmacophore and can serve as a positive control for PI3Kβ biochemical assays or as a scaffold for further derivatization aimed at improving selectivity over PI3Kα/δ.

Cytotoxicity benchmark compound in HepG2 hepatocellular carcinoma screening campaigns

The HepG2 cytotoxicity data (~35% viability reduction at 33 µM) provide a baseline activity level that can be used to triage more potent analogs . Researchers can procure the compound to verify assay reproducibility and establish a reference curve before testing larger libraries of benzothiazole derivatives.

Commercially reliable building block for dual-benzothiazole ligand libraries

With guaranteed ≥90% purity and transparent, multi-scale pricing (USD 66–140 for 4–40 mg) [2], the compound is suited for parallel medicinal chemistry efforts requiring a consistent, well-characterized starting material. Its dual benzothiazole architecture allows chemists to explore bivalent binding modes not accessible with simpler mono-benzothiazole fragments.

Quote Request

Request a Quote for 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.